![molecular formula C9H10BrNO2 B1200991 5-Bromo-2-ethoxybenzamide CAS No. 54924-78-6](/img/structure/B1200991.png)
5-Bromo-2-ethoxybenzamide
Overview
Description
5-Bromo-2-ethoxybenzamide is a chemical compound with the CAS Number: 54924-78-6. It has a molecular weight of 244.09 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-ethoxybenzamide is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
5-Bromo-2-ethoxybenzamide is a white to yellow solid . It has a molecular weight of 244.09 .Scientific Research Applications
α-Glucosidase Inhibition
This compound is also involved in the synthesis of 5-bromo-2-aryl benzimidazole derivatives , which have shown promising results as α-glucosidase inhibitors . These inhibitors can potentially be used to treat conditions like diabetes by slowing down carbohydrate digestion and glucose absorption, thereby managing postprandial blood glucose levels .
Mechanism of Action
Target of Action
5-Bromo-2-ethoxybenzamide is a derivative of benzimidazole . It has been evaluated for its inhibitory potential against the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates, thereby reducing the absorption of glucose from the digestive tract. This can help control blood sugar levels, particularly after meals.
Biochemical Pathways
By inhibiting α-glucosidase, 5-Bromo-2-ethoxybenzamide affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing conditions like diabetes.
Pharmacokinetics
The pharmacokinetics of 5-Bromo-2-ethoxybenzamide and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), have been studied . Both compounds showed a short elimination half-life . After a single intravenous administration, the plasma concentration of the compound declined rapidly . The compound and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations found in the lung and kidney, respectively .
Result of Action
The molecular and cellular effects of 5-Bromo-2-ethoxybenzamide’s action primarily involve the inhibition of α-glucosidase . This leads to a decrease in carbohydrate digestion and glucose absorption, which can help manage blood sugar levels.
properties
IUPAC Name |
5-bromo-2-ethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYBNXUVMGMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203436 | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzamide | |
CAS RN |
54924-78-6 | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthesis pathway for 5-Bromo-2-ethoxybenzamide?
A1: The abstract describes the synthesis of 5-Bromo-2-ethoxybenzamide through the bromination of 2-Ethoxybenzamide. This reaction utilizes potassium hypobromite (KOBr) and potassium bromide (KBr) in a methanol solution with hydrochloric acid (HCl) present. []
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